2-(Methylsulfonyl)pyrimidine-5-carboxylic acid

描述

Molecular Architecture and IUPAC Nomenclature

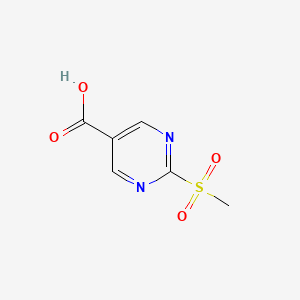

The molecular architecture of this compound is built upon a six-membered pyrimidine heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 2-(methylsulfonyl)-5-pyrimidinecarboxylic acid, reflecting the systematic naming conventions for substituted pyrimidine derivatives. The molecular formula C6H6N2O4S indicates the presence of six carbon atoms, six hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 202.184 atomic mass units.

The compound exhibits a monoisotopic mass of 202.004828, which provides precise identification capabilities for mass spectrometric analysis. The structural framework features a carboxylic acid functional group attached at the 5-position of the pyrimidine ring, while a methylsulfonyl group (also known as a methanesulfonyl group) occupies the 2-position. This specific substitution pattern creates a highly functionalized pyrimidine derivative with distinct electronic properties. The methylsulfonyl substituent introduces significant electron-withdrawing character through both inductive and resonance effects, which substantially influences the electronic density distribution throughout the pyrimidine ring system.

The three-dimensional molecular geometry of this compound is characterized by the planar nature of the pyrimidine ring, with the methylsulfonyl and carboxylic acid substituents extending from this central heterocyclic framework. The sulfur atom in the methylsulfonyl group adopts a tetrahedral geometry, creating specific spatial arrangements that influence intermolecular interactions and crystal packing behaviors. Database entries indicate that this compound has been assigned various international identifiers, including the European Community number 893-147-2 and the DSSTox Substance identifier DTXSID90593996, facilitating its recognition across multiple chemical databases and regulatory systems.

Tautomerism and Conformational Analysis

Tautomerism represents a fundamental aspect of pyrimidine chemistry, and this compound exhibits potential for various tautomeric forms due to the presence of multiple functional groups capable of proton transfer. The carboxylic acid functionality at the 5-position can exist in equilibrium between its protonated and deprotonated forms, depending on the environmental conditions and solvent medium. Research on pyrimidine derivatives indicates that carboxylic acid groups attached to pyrimidine rings can participate in intramolecular hydrogen bonding interactions with nitrogen atoms in the heterocycle, potentially stabilizing specific conformational arrangements.

The nitrogen atoms in the pyrimidine ring can serve as proton acceptors, creating opportunities for tautomeric equilibria involving proton migration from the carboxylic acid group to ring nitrogen positions. Studies on related pyrimidine carboxylic acid derivatives have demonstrated that the stability of different tautomeric forms depends significantly on factors such as solvent polarity, temperature, and the presence of other molecular species. The methylsulfonyl group at the 2-position introduces additional complexity to the tautomeric behavior by creating strong electron-withdrawing effects that influence the basicity of the pyrimidine nitrogen atoms.

Conformational analysis of this compound reveals multiple possible spatial arrangements of the substituent groups relative to the central pyrimidine ring. The carboxylic acid group can adopt various orientations, with the carbonyl oxygen potentially forming intramolecular hydrogen bonds with neighboring functional groups. The methylsulfonyl substituent introduces rotational flexibility around the carbon-sulfur bond, allowing for different conformational states that may influence molecular reactivity and intermolecular interactions. Theoretical studies on similar pyrimidine derivatives suggest that stable conformations often involve optimization of both steric and electronic factors, with hydrogen bonding interactions playing crucial roles in determining preferred molecular geometries.

Comparative Structural Analysis with Related Pyrimidine Derivatives

Comparative analysis with structurally related pyrimidine derivatives provides valuable insights into the unique characteristics of this compound. The closely related compound 2-(methylthio)pyrimidine-5-carboxylic acid, bearing a methylthio group instead of a methylsulfonyl substituent, exhibits a molecular formula of C6H6N2O2S and demonstrates different electronic properties due to the sulfur atom being in a different oxidation state. This structural comparison reveals the significant impact of functional group oxidation on molecular properties, as the methylsulfonyl group is considerably more electron-withdrawing than the corresponding methylthio group.

| Compound Name | Molecular Formula | CAS Number | Key Structural Feature |

|---|---|---|---|

| This compound | C6H6N2O4S | 914208-17-6 | Methylsulfonyl at position 2 |

| 2-(Methylthio)pyrimidine-5-carboxylic acid | C6H6N2O2S | 110099-94-0 | Methylthio at position 2 |

| Pyrimidine-4-carboxylic acid | C5H4N2O2 | Various | Carboxylic acid at position 4 |

| 4-Bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid | C6H2BrF3N2O2 | Various | Halogen and trifluoromethyl substituents |

Analysis of pyrimidine-4-carboxylic acid, which bears the carboxylic acid functionality at the 4-position rather than the 5-position, demonstrates the importance of substitution patterns on molecular properties. Crystal structure studies of pyrimidine-4-carboxylic acid reveal that molecules form sheets through hydrogen bonding interactions, with specific packing arrangements influenced by the position of the carboxylic acid group. The relocation of the carboxylic acid from the 4-position to the 5-position in this compound creates different hydrogen bonding capabilities and intermolecular interaction patterns.

Examination of more complex derivatives such as 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid reveals how additional substituents can modify the electronic and steric properties of the pyrimidine scaffold. This compound, with molecular formula C9H11N3O2S, incorporates both an amino substituent and a carboxylic acid group, creating opportunities for extensive hydrogen bonding networks. The presence of the cyclopropylamino group introduces significant steric bulk and basicity, contrasting with the electron-withdrawing nature of the methylsulfonyl group in the target compound.

The halogenated derivative 4-bromo-6-(trifluoromethyl)pyrimidine-5-carboxylic acid provides insights into the effects of strongly electron-withdrawing substituents on pyrimidine carboxylic acid systems. This compound demonstrates how multiple electron-withdrawing groups can dramatically alter the electronic properties of the pyrimidine ring, potentially affecting both tautomeric equilibria and chemical reactivity patterns. The trifluoromethyl group, similar to the methylsulfonyl substituent, introduces strong electron-withdrawing character, though through different electronic mechanisms and with distinct steric requirements.

属性

IUPAC Name |

2-methylsulfonylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNADHOIWAYQWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593996 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-17-6 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Intermediate Synthesis: 2-(Methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester

The synthesis of 2-(methylsulfonyl)pyrimidine-5-carboxylic acid often begins with the preparation of its sulfide precursor, 2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (CAS: 7234-25-5). This intermediate is synthesized via a condensation reaction between ethyl 2-(ethoxymethylene)acetoacetate and methyl carbamimidothioate in the presence of triethylamine.

Reaction Conditions and Mechanism

The reaction proceeds under reflux in ethanol for 48 hours, achieving an 81% yield. Triethylamine acts as a base, facilitating deprotonation and nucleophilic attack by the thioamide group of methyl carbamimidothioate on the electrophilic β-carbon of the α,β-unsaturated ester. The resulting cyclization forms the pyrimidine ring, with the methylsulfanyl group introduced at the 2-position.

Key parameters:

- Solvent: Ethanol (polar protic solvent enhances nucleophilicity).

- Temperature: Reflux (~78°C for ethanol).

- Stoichiometry: Equimolar ratios of reactants.

Purification and Characterization

The crude product is concentrated, diluted with water, and extracted with dichloromethane (DCM). Subsequent crystallization from ethanol/water yields a colorless solid with a molecular weight of 212.27 g/mol. Analytical techniques such as $$ ^1H $$-NMR and LC-MS confirm the structure, with characteristic signals for the ethyl ester (δ ~1.3 ppm, triplet) and methylsulfanyl group (δ ~2.5 ppm, singlet).

Oxidation of Methylsulfanyl to Methylsulfonyl

The conversion of the methylsulfanyl group to methylsulfonyl is a critical step. This oxidation is typically performed using agents such as hydrogen peroxide ($$ H2O2 $$), meta-chloroperbenzoic acid (m-CPBA), or Oxone.

Hydrogen Peroxide-Mediated Oxidation

$$ H2O2 $$ in acetic acid is a cost-effective and widely used method. The reaction proceeds via a two-electron oxidation mechanism:

- Formation of sulfoxide: $$ H2O2 $$ oxidizes the sulfide to sulfoxide.

- Further oxidation to sulfone: Excess $$ H2O2 $$ converts sulfoxide to sulfone.

Conditions:

- Reagent: 30% $$ H2O2 $$ (2.2 equiv).

- Solvent: Acetic acid.

- Temperature: 60–80°C.

- Time: 6–12 hours.

Meta-Chloroperbenzoic Acid (m-CPBA)

m-CPBA offers faster reaction times and higher selectivity. The reaction occurs at room temperature in dichloromethane or chloroform, completing within 2–4 hours.

Conditions:

- Reagent: m-CPBA (2.0 equiv).

- Solvent: Dichloromethane.

- Temperature: 25°C.

- Time: 2–4 hours.

Oxone-Based Oxidation

Oxone (potassium peroxymonosulfate) is a green alternative, effective in aqueous or mixed solvents. The reaction mechanism involves sulfate radical anions ($$ SO_4^{−- } $$) abstracting electrons from the sulfide.

Conditions:

- Reagent: Oxone (3.0 equiv).

- Solvent: Methanol/water (1:1).

- Temperature: 50°C.

- Time: 8–10 hours.

Table 1: Comparison of Oxidation Methods

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| $$ H2O2 $$ | Acetic acid | 60–80°C | 6–12 | 70–85 |

| m-CPBA | Dichloromethane | 25°C | 2–4 | 80–90 |

| Oxone | Methanol/water | 50°C | 8–10 | 75–80 |

Hydrolysis of Ethyl Ester to Carboxylic Acid

The final step involves saponification or acid-catalyzed hydrolysis of the ethyl ester to yield this compound.

Basic Hydrolysis

Aqueous sodium hydroxide ($$ NaOH $$) or lithium hydroxide ($$ LiOH $$) is commonly used. The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

Conditions:

- Reagent: 2M $$ NaOH $$ (3.0 equiv).

- Solvent: THF/water (4:1).

- Temperature: 60°C.

- Time: 4–6 hours.

Acidic Hydrolysis

Hydrochloric acid ($$ HCl $$) or sulfuric acid ($$ H2SO4 $$) can also be employed, though this method risks decarboxylation at elevated temperatures.

Conditions:

- Reagent: 6M $$ HCl $$.

- Solvent: Ethanol.

- Temperature: Reflux.

- Time: 8–12 hours.

Table 2: Hydrolysis Conditions and Outcomes

| Method | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Basic | NaOH | THF/water | 60°C | 4–6 | 85–90 |

| Acidic | HCl | Ethanol | Reflux | 8–12 | 70–75 |

Purification and Characterization

The final product is purified via recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical data for this compound include:

Industrial and Pharmacological Relevance

The methylsulfonyl group enhances the compound’s stability and binding affinity in antibody-drug conjugates (ADCs), as demonstrated in patent WO2018025168A1. This moiety serves as a conjugation handle, linking cytotoxic agents to monoclonal antibodies via cysteine residues.

化学反应分析

Types of Reactions: 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. The compound may also interact with enzymes and receptors involved in various biological pathways, leading to its observed effects .

相似化合物的比较

Structural Variations and Key Properties

The following table summarizes 2-(methylsulfonyl)pyrimidine-5-carboxylic acid and its analogs, highlighting substituent differences and physicochemical properties:

生物活性

2-(Methylsulfonyl)pyrimidine-5-carboxylic acid (CAS Number: 914208-17-6) is a compound with significant biological activity, particularly in medicinal chemistry. Its structural features suggest potential applications in various therapeutic areas, including anti-inflammatory and anticancer research. This article explores the biological activity of this compound, supported by research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Linear Formula : C₆H₆N₂O₄S

- Molecular Weight : 190.19 g/mol

This compound features a pyrimidine ring substituted with a methylsulfonyl group and a carboxylic acid, which contributes to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds often exhibit anti-inflammatory effects. For instance, in a study focused on pyrimidine derivatives, compounds similar to this compound showed promising inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Compound | COX-2 Inhibition IC₅₀ (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | Varies |

The specific IC₅₀ values for this compound are yet to be fully characterized but are expected to be competitive based on structural similarities to known inhibitors.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, it has been investigated for its ability to inhibit Bruton's tyrosine kinase (BTK), an important target in the treatment of certain leukemias and lymphomas. In vitro studies have demonstrated that derivatives containing the sulfonylpyrimidine motif can inhibit BTK effectively at low nanomolar concentrations.

| Derivative | BTK Inhibition (%) at 100 nM |

|---|---|

| This compound | TBD |

| Ibrutinib | >95% |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The methylsulfonyl group enhances the compound's electrophilicity, facilitating covalent interactions with nucleophilic sites on target proteins.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that various derivatives of sulfonylpyrimidines exhibited high potency against BTK, showcasing their potential as targeted covalent inhibitors.

- Animal Models : Preliminary studies using animal models for inflammation indicated that compounds with similar structures significantly reduced edema and inflammatory markers, suggesting that this compound may possess similar effects.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the pyrimidine ring can dramatically influence biological activity, emphasizing the importance of further chemical modifications to enhance efficacy.

常见问题

Q. What are the common synthetic routes for preparing 2-(Methylsulfonyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, dissolving the ester in a 1:1 ethanol-water mixture with NaOH (2 equivalents) at room temperature for 1 hour, followed by acidification with HCl to precipitate the carboxylic acid . Alternative routes involve Suzuki-Miyaura cross-coupling (e.g., using boronic acids and palladium catalysts) to construct the pyrimidine core . Optimization includes:

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: Use a combination of analytical techniques:

- LCMS : A molecular ion peak at m/z 338 [M+H]⁺ confirms the molecular weight .

- HPLC : Retention time comparison (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures consistency with reference standards .

- NMR : Key signals include δ 8.6–9.2 ppm (pyrimidine protons) and δ 3.2–3.5 ppm (methylsulfonyl group) .

- Melting point : Compare with literature values (e.g., 287.5–293.5°C for structurally related acids) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

- Acid-base extraction : Leverage the compound’s solubility in basic aqueous solutions (via deprotonation) and precipitation upon acidification .

- Crystallization : Use ethanol-water mixtures to induce crystallization, improving purity >95% .

- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for challenging separations .

Advanced Research Questions

Q. What analytical challenges arise in characterizing sulfur-containing pyrimidine derivatives, and how can they be addressed?

Answer:

- Oxidation artifacts : Methylsulfonyl groups may oxidize further under harsh conditions. Monitor reactions via LCMS and use inert atmospheres (N₂/Ar) to prevent degradation .

- Differentiation of sulfur oxidation states : Compare NMR δ 2.5–2.8 ppm (methylthio, S-CH₃) vs. δ 3.2–3.5 ppm (methylsulfonyl, SO₂-CH₃) .

- Hygroscopicity : Store compounds under desiccation to avoid water absorption, which complicates mass measurements .

Q. How does the methylsulfonyl substituent influence the biological activity of pyrimidine-5-carboxylic acid derivatives compared to other substituents?

Answer:

- Electron-withdrawing effects : The SO₂-CH₃ group enhances electrophilicity, improving interactions with enzymatic active sites (e.g., kinase inhibitors) .

- SAR studies : Replace with bioisosteres like trifluoromethyl (CF₃) or thiadiazole rings to modulate potency. For example, 2-(methylsulfonyl) analogs show 2–5× higher cytotoxicity in HCT116 cells than methylthio derivatives .

- Solubility : The sulfonyl group increases hydrophilicity, enhancing bioavailability in aqueous assays (logP reduction by ~1.5 units) .

Q. What methodologies are effective in minimizing byproduct formation during the synthesis of this compound?

Answer:

- Controlled hydrolysis : Use stoichiometric NaOH (2 equivalents) to avoid over-hydrolysis of esters .

- Impurity profiling : Identify byproducts (e.g., dimerization products) via UPLC-PDA at 254 nm and optimize reaction times (≤1 hour for ester hydrolysis) .

- Coupling agents : For condensation steps, employ EDCI/HOBt (1:1.2 ratio) to suppress racemization and improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。